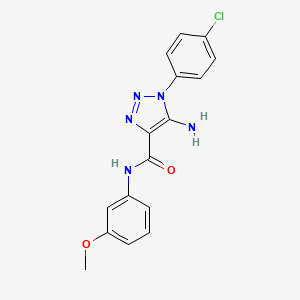![molecular formula C23H18FN3O2 B4796070 4-fluoro-N-[(2-hydroxy-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4796070.png)
4-fluoro-N-[(2-hydroxy-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)benzamide
描述
Synthesis Analysis
The synthesis of similar fluoro-N-(pyridyl)benzamides and their derivatives involves detailed organic synthesis routes that typically include nucleophilic substitution reactions, catalytic hydrogenation, and condensation reactions. For instance, the synthesis of fluorinated benzamide neuroleptics showcases complex multi-step organic synthesis processes, involving nucleophilic substitution reactions with [18F]fluoride to yield fluorinated compounds with potential applications in neurology and imaging (Mukherjee, 1991).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using techniques like X-ray crystallography, which reveals the crystalline structure, molecular packing, and intermolecular interactions. Deng et al. (2013) demonstrated the crystalline structure of a closely related compound, providing insights into its spatial arrangement and the importance of N-H···O hydrogen bonds in molecular packing.
Chemical Reactions and Properties
The chemical reactivity of fluoro-N-(pyridyl)benzamides includes their participation in various chemical reactions, such as coupling reactions, which are pivotal in further functionalizing the molecule or integrating it into larger molecular systems. The reactivity can be influenced by the fluorine atom, which affects the electronic properties of the molecule and its interaction with other chemical species.
Physical Properties Analysis
Physical properties, including melting points, solubility, and crystal structure, are crucial for understanding the compound's behavior in different environments and applications. For instance, the study by Mocilac et al. (2012) on a grid of fluoro-N-(pyridyl)benzamides highlights the effect of substituent patterns on molecular conformation and physical properties, demonstrating the impact of molecular structure on the melting point behavior and solid-state aggregation.
Chemical Properties Analysis
The chemical properties of “4-fluoro-N-[(2-hydroxy-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)benzamide” include its reactivity, stability, and interaction with other molecules. These properties are influenced by the electronic effects of the fluoro and pyridyl groups, as well as the hydrogen bonding capabilities of the amide function, which can dictate its chemical behavior in complex mixtures or reactions.
For detailed study and references, the following papers provide a wealth of information on similar compounds, offering insights into their synthesis, structure, and properties:
- Synthesis and radiosynthesis of fluorinated benzamide neuroleptics by Mukherjee (1991) (Mukherjee, 1991).
- Crystal structure analysis by Deng et al. (2013) (Deng et al., 2013).
- Structural systematics and physicochemical correlations by Mocilac et al. (2012) (Mocilac et al., 2012).
属性
IUPAC Name |
4-fluoro-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O2/c24-20-9-7-17(8-10-20)23(29)27(14-16-4-3-11-25-13-16)15-19-12-18-5-1-2-6-21(18)26-22(19)28/h1-13H,14-15H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDBMOOOBIQZEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)CN(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(pyridin-3-ylmethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4796003.png)
![3-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(3-methoxyphenyl)pyridine](/img/structure/B4796022.png)
![2-[2-(4-ethylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide](/img/structure/B4796033.png)
![3-tert-butyl-1,7-diethyl-9-methyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4796039.png)
![2-chloro-6-methoxy-4-{[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-furoate](/img/structure/B4796049.png)

![2-[4-(methylsulfonyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4796054.png)
![methyl {5-[(4-fluorobenzyl)oxy]-4,7-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4796063.png)
![2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylpropanamide](/img/structure/B4796068.png)


![2-[(4-chlorophenyl)(methylsulfonyl)amino]-N,N-dimethylbutanamide](/img/structure/B4796094.png)